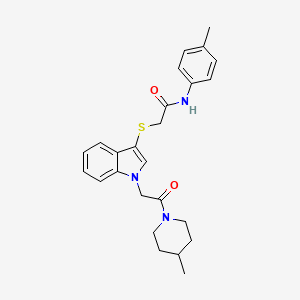

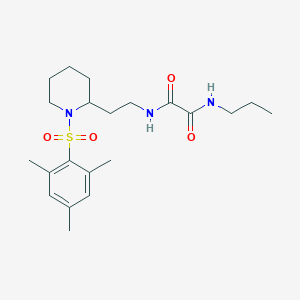

![molecular formula C24H26N6O6 B2508762 2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine CAS No. 1251673-89-8](/img/structure/B2508762.png)

2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields and notable fluorescence emission properties . Another method describes a room-temperature, transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, utilizing an iodo-hemiaminal intermediate that is cyclized with a saturated aqueous solution of NaHCO3 to achieve up to 88% yield . Additionally, a novel synthesis route for 8-fluoroimidazo[1,2-a]pyridine has been developed, which has been used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence the compound's properties. For instance, the 1,3-diarylated imidazopyridines exhibit improved quantum yields compared to their 3-monosubstituted counterparts . The structural characterization of these compounds is typically confirmed using techniques such as 2D NMR, IR, and high-resolution mass analysis .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can lead to various transformations. For example, the reaction of propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-ones with triethylamine (TEA) can result in rearrangements to form imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and their potential for generating diverse molecular scaffolds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescence emission of these compounds suggests potential applications in materials science and as fluorescent probes . The physicochemical mimicry of 8-fluoroimidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine has been demonstrated, which is significant for drug design and the development of therapeutic agents . The synthesis of specific derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides intermediates for the creation of biologically active compounds, further emphasizing the importance of understanding these properties .

Applications De Recherche Scientifique

Pharmacophore Design for Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to the compound , have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release, showcasing the potential of such structures in designing drugs for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthetic and Transformational Chemistry of 1,3-Azoles

The synthesis and chemical properties of 4-phosphorylated 1,3-azoles (including imidazoles) have been extensively reviewed, highlighting their importance in medicinal chemistry for their diverse biological activities. This underscores the versatility of such compounds in synthesizing new drugs with various biological functions (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antibacterial and Antifungal Applications

Imidazopyridine-based derivatives are highlighted for their potential in combating multi-drug resistant bacterial infections. Their structural frameworks offer a basis for developing novel antibacterial agents, indicating a promising avenue for compounds with similar structures in addressing antibiotic resistance (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Drug Metabolism and Cytochrome P450 Inhibition

The specificity and selectivity of chemical inhibitors for cytochrome P450 isoforms, which are crucial for drug metabolism, have been reviewed. This is relevant for understanding how compounds with similar structures may interact with or inhibit specific P450 enzymes, affecting drug metabolism and potential drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Propriétés

IUPAC Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)14-6-7-19(34-4)20(8-14)35-5)12-30-22(25)21(28-29-30)23(31)26-15-9-16(32-2)11-17(10-15)33-3/h6-11H,12,25H2,1-5H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGGNPJQAXNCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

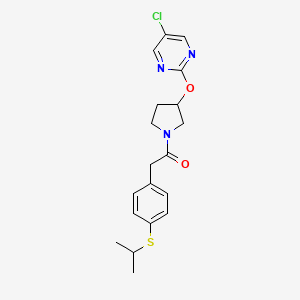

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

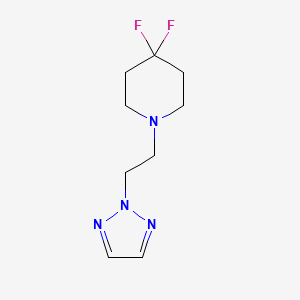

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

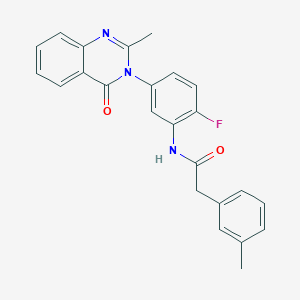

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)